Thermal Stability of Collagen Triple Helix: 3-Hydroxyproline in the Xaa Position Increases Tm by 4.5 °C Relative to Proline, in Contrast to the Marked Destabilisation Observed with 3-Hyp in the Non-Natural Yaa Position
In a systematic study of collagen model peptides containing the natural Gly-3(S)Hyp-4(R)Hyp tripeptide unit, Mizuno et al. (2008) demonstrated that replacement of all nine Pro residues in the Xaa position with 3(S)Hyp increased the triple-helix melting temperature (Tm) from 52.0 °C to 56.5 °C, a gain of +4.5 °C as measured by differential scanning calorimetry [1]. This behaviour is opposite to that of 4-hydroxyproline, which exerts its strong stabilising effect when positioned in the Yaa position rather than Xaa. Conversely, Jenkins et al. (2003) showed that inserting a single 3-Hyp into the non-natural Yaa position of a host-guest peptide produces a large destabilisation due to steric clashes from inappropriate pyrrolidine ring puckering [2]. The directional effect (stabilising vs. destabilising) is therefore strictly position-dependent—a property not shared by 4-Hyp and not predictable from amino acid composition alone.
| Evidence Dimension | Triple-helix melting temperature (Tm) |
|---|---|
| Target Compound Data | 56.5 °C for (Gly-3(S)Hyp-4(R)Hyp)₉ peptide |
| Comparator Or Baseline | 52.0 °C for (Gly-Pro-4(R)Hyp)₉ peptide (no 3-Hyp; Pro in Xaa position) |
| Quantified Difference | +4.5 °C (ΔTm) |
| Conditions | Differential scanning calorimetry on synthetic 27-mer collagen model peptides; pH and buffer standard for collagen peptide folding studies. |
Why This Matters
Procurement of 3-Hyp for collagen-mimetic peptide synthesis is mandatory when the experimental design requires Xaa-position hydroxylation; substituting Pro or 4-Hyp will produce a different Tm and invalidate thermal stability comparisons.
- [1] Mizuno, K., Hayashi, T., & Bächinger, H. P. (2008). Effect of the -Gly-3(S)-hydroxyprolyl-4(R)-hydroxyprolyl- tripeptide unit on the stability of collagen model peptides. The FEBS Journal, 275(23), 5830–5840. View Source
- [2] Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(21), 6422–6427. View Source
